molecular formula C10H12N2O B2740448 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2197996-92-0

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine

Cat. No.: B2740448
CAS No.: 2197996-92-0
M. Wt: 176.219
InChI Key: SERQURSZBLJFCP-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine is a pyrimidine derivative with the molecular formula C10H12N2O and a molecular weight of 176.219.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine typically involves the reaction of cyclopent-3-en-1-ylmethanol with pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine: A similar compound with an additional methyl group on the pyrimidine ring.

    5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine: A derivative with a chlorine atom at the 5-position of the pyrimidine ring.

Uniqueness

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves the reaction of cyclopentene derivatives with pyrimidine precursors. The key steps often include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Substitution reactions to introduce the methoxy and cyclopentene groups.

These synthetic routes are essential for optimizing yield and purity, which directly influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of pyrimidines can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM for structurally related compounds .
CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
Related Pyrimidine DerivativeHCT-11645
Related Pyrimidine DerivativeHepG248

Antimicrobial Activity

Pyrimidine derivatives have also been examined for their antimicrobial properties. In vitro studies suggest that these compounds can exhibit activity against Gram-positive and Gram-negative bacteria:

  • Microbial Assays : Compounds similar to this compound have shown effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties .
MicroorganismMIC (µg/mL)
E. coliTBD
S. aureusTBD

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidines is another area of interest. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess this activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).
  • DNA Interaction : Some studies suggest that pyrimidines can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Signal Transduction Modulation : The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrimidine derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a series of pyrimidine derivatives exhibited potent anticancer activity against multiple cell lines, leading to significant reductions in tumor growth in vivo models .
  • Antimicrobial Study : Another investigation revealed that certain pyrimidines showed promising activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h1-3,6-7,9H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQURSZBLJFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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